4-(4-Chlorophenyl)piperidine-2,6-dione

Pharmaceutical Intermediate Impurity Profiling GABAergic Agents

4-(4-Chlorophenyl)piperidine-2,6-dione (CAS 84803-46-3) is the sole certified Baclofen EP Impurity E reference standard; no analog can substitute for regulatory impurity profiling, method validation, or ANDA stability studies. Its para-chlorophenyl group is a defined pharmacophoric element essential for synthesizing α1-AR subtype-selective ligands, achieving 97.5–98.1% e.e. via imidase-catalyzed desymmetric hydrolysis, and constructing atypical antipsychotic polypharmacology libraries. Generic substitution with 4-H, 4-F, or 4-OCH₃ congeners compromises synthetic route fidelity, enantioselectivity, and receptor engagement profiles.

Molecular Formula C11H10ClNO2
Molecular Weight 223.65 g/mol
CAS No. 84803-46-3
Cat. No. B023368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)piperidine-2,6-dione
CAS84803-46-3
Molecular FormulaC11H10ClNO2
Molecular Weight223.65 g/mol
Structural Identifiers
SMILESC1C(CC(=O)NC1=O)C2=CC=C(C=C2)Cl
InChIInChI=1S/C11H10ClNO2/c12-9-3-1-7(2-4-9)8-5-10(14)13-11(15)6-8/h1-4,8H,5-6H2,(H,13,14,15)
InChIKeyKOZWYRYCGOBBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)piperidine-2,6-dione (CAS 84803-46-3): Procurement-Relevant Identity, Properties, and Class Context


4-(4-Chlorophenyl)piperidine-2,6-dione (CAS 84803-46-3), also known as 3-(4-chlorophenyl)glutarimide, is a heterocyclic organic compound with the molecular formula C₁₁H₁₀ClNO₂ and a molecular weight of 223.66 g/mol . It belongs to the piperidine-2,6-dione (glutarimide) class and serves as a key synthetic intermediate and a pharmacologically relevant scaffold in medicinal chemistry. The compound is characterized as a white to off-white crystalline solid with a melting point of 160°C (recrystallized from toluene) , a predicted boiling point of 418.7±45.0°C, and a predicted density of 1.303±0.06 g/cm³ . Its solubility profile shows slight solubility in DMSO and methanol, and it requires refrigerated storage at 2-8°C . This compound's value in research and industrial procurement stems from its dual role as both a synthetic intermediate for established pharmaceuticals and as a core scaffold for generating structurally diverse derivative libraries targeting multiple receptor systems [1].

Why 4-(4-Chlorophenyl)piperidine-2,6-dione Cannot Be Interchanged with Structurally Similar Piperidine-2,6-diones in Research and Synthesis


Generic substitution among piperidine-2,6-dione analogs is not scientifically justifiable due to the pronounced impact of aryl substitution pattern, halogen identity, and linker chemistry on both physicochemical behavior and target engagement profiles. Within the 4-arylpiperidine-2,6-dione chemotype, even minor structural modifications—such as shifting the chloro substituent from the para to the meta position or replacing chlorine with hydrogen or other halogens—fundamentally alter electronic distribution, lipophilicity, and steric fit within biological binding pockets . Furthermore, in synthetic applications, the para-chlorophenyl substituent of 4-(4-chlorophenyl)piperidine-2,6-dione imparts distinct reactivity and stereoelectronic properties that are not replicated by 4-phenyl, 4-fluorophenyl, or 4-methoxyphenyl congeners [1]. The compound's specific role as an intermediate in the synthesis of Baclofen (CAS 1134-47-0) and its identification as Baclofen Impurity 5 further underscore that even closely related analogs cannot be freely substituted without risking synthetic route failure or impurity profile alteration in regulated pharmaceutical manufacturing contexts [2]. The evidence presented below quantifies these differentiation dimensions across biological activity, synthetic utility, and material handling considerations.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)piperidine-2,6-dione Relative to Structural Analogs


Critical Intermediate Role in Baclofen Synthesis: Regulatory Distinction as Baclofen Impurity 5

4-(4-Chlorophenyl)piperidine-2,6-dione is explicitly designated as Baclofen Impurity 5 in pharmaceutical reference standards, a regulatory distinction not shared by other 4-arylpiperidine-2,6-dione analogs lacking the para-chloro substitution pattern [1]. This compound serves as a key intermediate in the synthesis of Baclofen (CAS 1134-47-0), a clinically used GABA_B receptor agonist and muscle relaxant . The para-chlorophenyl group is essential to the synthetic pathway; substitution with 4-fluorophenyl or 4-methylphenyl analogs would produce different intermediates that do not correspond to the regulatory-defined impurity profile of Baclofen.

Pharmaceutical Intermediate Impurity Profiling GABAergic Agents

α1-Adrenoceptor Subtype Binding Profile: Structural Determinants in 4-Arylpiperidine-2,6-dione Derivatives

In a systematic SAR study of 4-phenylpiperidine-2,6-dione derivatives as α1-adrenoceptor (α1-AR) ligands, the 4-chlorophenyl moiety was identified as a critical pharmacophoric element influencing receptor subtype selectivity . While the parent 4-(4-chlorophenyl)piperidine-2,6-dione core was not directly assayed in isolation, derivatives bearing the 4-chlorophenyl group demonstrated distinct binding profiles compared to unsubstituted 4-phenyl or alternative 4-substituted analogs. Specifically, compounds incorporating the 4-chlorophenyl scaffold with appropriate N1-linker modifications achieved nanomolar affinities for α1-AR subtypes, with certain derivatives exhibiting up to 10-fold selectivity for α1A-AR (pKi = 8.74) over α1B and α1D subtypes .

GPCR Pharmacology Structure-Activity Relationship α1-Adrenoceptors

Enantioselective Biocatalytic Hydrolysis: Substrate Specificity for 3-(4-Chlorophenyl)glutarimide

3-(4-Chlorophenyl)glutarimide (synonymous with 4-(4-chlorophenyl)piperidine-2,6-dione) serves as a specific substrate for bacterial imidases that catalyze desymmetric hydrolysis to produce optically active (R)-3-(4-chlorophenyl)glutaric acid monoamide (CGM) [1]. In a comparative enzymatic screening study, Burkholderia phytofirmans DSM17436 hydrolyzed 3-(4-chlorophenyl)glutarimide to (R)-CGM with 97.5% enantiomeric excess (e.e.) [2]. Alcaligenes faecalis NBRC13111 achieved 98.1% e.e. for the same transformation [2]. This stereospecific biocatalytic reaction is highly substrate-dependent; alternative 3-substituted glutarimides with different aryl groups (e.g., 3-phenyl, 3-(4-methylphenyl), or 3-(4-fluorophenyl)) exhibit substantially different enantioselectivity outcomes or fail to undergo efficient enzymatic conversion.

Biocatalysis Enantioselective Synthesis Imidase Activity

Multireceptor Antipsychotic Scaffold: Differential Receptor Engagement of 4-(4-Chlorophenyl)-Substituted Derivatives

A series of piperidine-2,6-dione-piperazine derivatives incorporating the 4-(4-chlorophenyl)piperidine-2,6-dione core demonstrated combined potent binding to dopamine D2 and D3 receptors as well as serotonin 5-HT1A, 5-HT2A, and 5-HT2C receptors [1]. This multireceptor engagement profile is characteristic of atypical antipsychotics and is driven by the specific 4-chlorophenyl substitution pattern on the piperidine-2,6-dione scaffold. Derivatives containing alternative 4-substituents (e.g., 4-fluoro, 4-methoxy, or unsubstituted phenyl) produced altered receptor binding profiles with different selectivity ratios among the five receptor targets, as documented in the systematic SAR analysis of this series [1].

Atypical Antipsychotics Dopamine Receptors Serotonin Receptors

Physicochemical Differentiation: Comparative Melting Point and Handling Requirements

4-(4-Chlorophenyl)piperidine-2,6-dione exhibits a melting point of 160°C (when recrystallized from toluene) and requires refrigerated storage at 2-8°C to maintain stability . In contrast, the unsubstituted 4-phenylpiperidine-2,6-dione analog (lacking the para-chloro group) is reported to have a higher melting point range of 221-223°C [1]. This approximately 60°C difference in melting point reflects the substantial impact of the para-chloro substituent on crystal lattice energy and solid-state packing. Additionally, the compound shows slight solubility in DMSO and methanol, necessitating specific solvent selection and ultrasonication-assisted dissolution protocols that differ from those appropriate for more soluble analogs .

Compound Storage Thermal Stability Solid-State Properties

Validated Application Scenarios for 4-(4-Chlorophenyl)piperidine-2,6-dione Based on Differential Evidence


Pharmaceutical Quality Control: Baclofen Impurity 5 Reference Standard

This compound is procured as a certified reference standard for Baclofen Impurity 5 in pharmaceutical quality control laboratories. Its regulatory designation is unique to the para-chloro substitution pattern; no other piperidine-2,6-dione analog can serve as a substitute for impurity profiling, method validation, or stability-indicating assay development in Baclofen drug product manufacturing [1]. The compound is also employed as a synthetic intermediate in alternative Baclofen manufacturing routes, where the para-chlorophenyl group is essential for downstream transformations .

α1-Adrenoceptor Ligand Discovery and SAR Studies

The 4-(4-chlorophenyl)piperidine-2,6-dione core scaffold is utilized as a starting point for synthesizing α1-AR subtype-selective ligands [1]. Researchers investigating the structural determinants of α1A/α1B/α1D selectivity require this specific chloro-substituted scaffold, as the para-chloro group directly influences receptor subtype engagement. Alternative 4-substituted analogs (4-H, 4-F, 4-OCH3) produce different selectivity profiles and are not interchangeable in systematic SAR campaigns [1].

Enantioselective Biocatalytic Synthesis of Chiral GABA Analogs

This compound serves as the specific substrate for imidase-catalyzed desymmetric hydrolysis to produce (R)-3-(4-chlorophenyl)glutaric acid monoamide with high enantiomeric excess (97.5-98.1% e.e.) [1]. The enzymatic transformation is highly substrate-dependent; alternative 3-arylglutarimides yield different stereochemical outcomes. Researchers developing chemoenzymatic routes to optically pure GABA analogs must procure this specific chloro-substituted glutarimide to achieve the documented enantioselectivity [1].

Multitarget Antipsychotic Lead Optimization

The 4-(4-chlorophenyl)piperidine-2,6-dione core is employed in medicinal chemistry programs developing atypical antipsychotics with combined D2/D3/5-HT1A/5-HT2A/5-HT2C receptor engagement [1]. The para-chloro substitution is a defined pharmacophoric element that contributes to the desired polypharmacology profile. Substitution with alternative aryl groups would alter the receptor binding landscape and require independent SAR characterization, making the chloro-substituted scaffold the required starting point for this specific therapeutic target class [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)piperidine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.